molecular formula C11H9O4- B596612 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 142650-66-6

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

Cat. No.: B596612
CAS No.: 142650-66-6
M. Wt: 205.189
InChI Key: MNTDAVYHBWXYEY-UHFFFAOYSA-M
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Description

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group, which is derived from benzoic acid. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid, which may then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of these molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Uniqueness

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-prop-2-enoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDAVYHBWXYEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10770823
Record name 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10770823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142650-66-6
Record name 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10770823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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